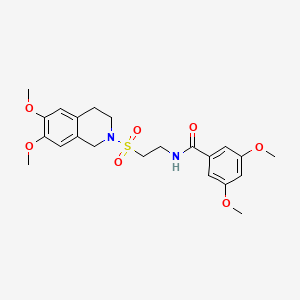

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide

Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonamide bridge to a 3,5-dimethoxybenzamide moiety.

Propriétés

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O7S/c1-28-18-9-16(10-19(13-18)29-2)22(25)23-6-8-32(26,27)24-7-5-15-11-20(30-3)21(31-4)12-17(15)14-24/h9-13H,5-8,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZPBIYDJCAMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide involves several key steps:

Formation of 6,7-Dimethoxy-3,4-dihydroisoquinoline: : This intermediate is typically synthesized via a Pictet-Spengler reaction, which combines an aldehyde with an amine in the presence of an acid catalyst.

Sulfonylation Reaction: : The intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.

Amide Bond Formation: : Finally, the resulting sulfonamide intermediate undergoes a coupling reaction with 3,5-dimethoxybenzoic acid to form the target compound.

Industrial Production Methods: The industrial production of this compound may involve large-scale batch or continuous flow processes to enhance yield and purity while maintaining cost-efficiency. The use of automated reactors and optimized reaction conditions helps streamline production.

Analyse Des Réactions Chimiques

Oxidation: : The compound can undergo oxidation reactions, potentially affecting the methoxy or isoquinoline groups.

Reduction: : Reduction reactions might target the sulfonamide linkage or other reducible groups in the structure.

Substitution: : Various substitution reactions can modify the benzamide or isoquinoline moieties, introducing new functional groups.

Oxidation Reagents: : Agents such as potassium permanganate or hydrogen peroxide can facilitate oxidation.

Reduction Reagents: : Catalytic hydrogenation or sodium borohydride are common for reduction.

Substitution Reagents: : Halogenation agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products depend on the specific type of reaction. For example:

Oxidation: : Hydroxylated derivatives

Reduction: : Reduced forms of the original compound

Substitution: : Modified compounds with new functional groups

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with isoquinoline structures often exhibit significant biological activities, including anticancer properties. N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide has been studied for its potential to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis.

Case Study:

In vitro studies have demonstrated that derivatives of isoquinoline can intercalate into DNA and inhibit topoisomerases, leading to cytotoxic effects on cancer cells. The compound's sulfonamide functionality may enhance its ability to interact with biological targets effectively .

Neurological Applications

The compound is also being investigated for potential neuroprotective effects. Isoquinoline derivatives have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit antioxidant properties.

Research Findings:

Preclinical studies suggest that the compound may protect neural cells from oxidative stress and apoptosis, which are critical factors in conditions such as Alzheimer's disease . Further research is needed to elucidate the precise mechanisms involved.

Synthetic Pathways

The synthesis of this compound involves several steps:

- Formation of the Isoquinoline Core: Starting from commercially available precursors, the isoquinoline structure is synthesized through cyclization reactions.

- Sulfonylation: The introduction of the sulfonyl group is achieved using sulfonyl chlorides under controlled conditions.

- Amide Bond Formation: The final step involves coupling the benzamide moiety with the sulfonamide derivative using standard amide coupling techniques.

Biological Mechanisms

The biological activity of this compound likely involves interactions with specific molecular targets such as:

- Enzymes: Inhibition of key enzymes involved in cancer progression.

- Receptors: Modulation of neurotransmitter receptors for neurological benefits.

Mécanisme D'action

The mechanism of action for N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide involves specific interactions with molecular targets and pathways:

Molecular Targets: : May interact with enzymes or receptors due to its functional groups.

Pathways: : Could modulate biochemical pathways related to its target interactions, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ in substituents, functional groups, and biological activities. Below is a detailed comparison:

Table 1: Comparison of Structural and Functional Properties

*Calculated based on molecular formula inferred from IUPAC name.

Key Structural Differences

- Sulfonamide vs. Carbonyl Linkers : The target compound’s sulfonamide bridge (C-SO₂-N) may confer greater metabolic stability compared to the carbonyl linker in Q08 , though the latter’s rigidity could enhance target binding.

- Benzamide vs. Pyrrolidine-Carboxamide : The 3,5-dimethoxybenzamide group in the target compound likely increases aromatic stacking interactions compared to the pyrrolidine-carboxamide in ’s analog, which may prioritize solubility .

Research Implications and Gaps

- Solubility vs. Permeability : The sulfonamide group in the target compound likely improves solubility over methylated analogs (e.g., 6e) but may limit blood-brain barrier penetration .

- Synthetic Accessibility : Analogs like 6e and 6g are synthetically simpler, highlighting a trade-off between complexity and functionality .

- Unanswered Questions: No direct data exists on the target compound’s pharmacokinetics or specific therapeutic targets. Further studies comparing its IC₅₀ values with GF120918 or Q08 are warranted.

Activité Biologique

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Isoquinoline moiety : The 6,7-dimethoxy-3,4-dihydroisoquinoline core is significant for its biological activity.

- Benzamide group : The 3,5-dimethoxybenzamide portion is crucial for receptor interactions.

- Sulfonyl linkage : This functional group can enhance solubility and biological activity.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and deacetylases. For instance, benzamide derivatives often interact with histone deacetylases (HDACs), impacting gene expression and cell survival pathways .

- Receptor Modulation : The interaction with specific receptors, such as benzodiazepine binding sites in the brain, suggests potential neuroactive properties .

- Antitumor Activity : Preliminary studies indicate that related isoquinoline derivatives exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Effects : A study investigated a series of isoquinoline derivatives similar to this compound. Results showed significant inhibition of tumor growth in vitro and in vivo models, correlating with increased levels of apoptosis markers .

- Neuroprotective Effects : Research on related benzamide compounds indicated protective effects against oxidative stress in neuronal cultures. While this specific compound has not been extensively studied for neuroprotection, the structural similarities suggest potential benefits .

Research Findings

Recent studies have highlighted the following findings regarding the compound:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may disrupt critical signaling pathways involved in cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reagents for preparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide?

- The compound is synthesized via multi-step reactions, typically involving sulfonylation of the dihydroisoquinoline core followed by amide coupling. Key reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to activate carboxyl groups . Solvent selection (e.g., dichloromethane or DMF) and reaction temperatures (0–25°C) are critical for maximizing yield and purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Use a combination of analytical techniques:

- HPLC/MS : To confirm molecular weight and detect impurities.

- NMR (¹H, ¹³C) : To verify substituent positions and dihydroisoquinoline ring conformation (e.g., methoxy groups at C6/C7 and sulfonyl linkage) .

- IR spectroscopy : To identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What are the key physicochemical properties influencing experimental handling?

- Solubility : Limited aqueous solubility due to hydrophobic aromatic rings; use DMSO or DMF for stock solutions.

- Stability : Hydrolytically sensitive under acidic/basic conditions; store at –20°C in anhydrous environments .

- LogP : Estimated >3 (via computational tools), indicating high membrane permeability for cellular assays .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaled synthesis?

- Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for sulfonylation/amide bond formation. ICReDD’s reaction path search algorithms integrate experimental data to refine parameters like solvent polarity and catalyst loading, reducing trial-and-error . Pair with statistical experimental design (e.g., Box-Behnken) to model nonlinear relationships between variables (e.g., temperature vs. yield) .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response reevaluation : Confirm activity thresholds using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).

- Metabolite screening : Check for instability in biological matrices (e.g., esterase-mediated hydrolysis of methoxy groups) .

- Target engagement studies : Use CRISPR/Cas9 knockouts or photoaffinity probes to validate specificity for purported targets (e.g., kinase or GPCR inhibition) .

Q. How does the compound’s sulfonyl-ethyl linker impact pharmacokinetics and target binding?

- Molecular dynamics simulations : Reveal linker flexibility and hydrogen-bonding interactions with protein pockets (e.g., sulfonyl oxygen as a H-bond acceptor).

- SAR studies : Compare analogs with varying linker lengths; shorter chains may reduce off-target effects but limit solubility .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Chemoproteomics : Use affinity chromatography or activity-based protein profiling (ABPP) to identify interacting proteins .

- Transcriptomics/Proteomics : Profile downstream signaling pathways (e.g., MAPK/ERK) in treated vs. untreated cells .

- In vivo PET imaging : Radiolabel the compound (e.g., with ¹¹C or ¹⁸F) to track biodistribution and target engagement in animal models .

Methodological Considerations

- Experimental Reproducibility : Document batch-specific variations (e.g., via QC/QA protocols for NMR purity >95%) and adhere to FAIR data principles .

- Data Contradictions : Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and share raw datasets for meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.